molecular formula C5H8N2O2S B13105915 5-Propoxy-1,3,4-thiadiazol-2(3H)-one

5-Propoxy-1,3,4-thiadiazol-2(3H)-one

Cat. No.: B13105915
M. Wt: 160.20 g/mol
InChI Key: PUNAHNMOIHUWDK-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characterization of 5-Propoxy-1,3,4-thiadiazol-2(3H)-one

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name for this compound, 5-propoxy-3H-1,3,4-thiadiazol-2-one , is derived from its heterocyclic core and substituents. The parent structure is a 1,3,4-thiadiazole ring, a five-membered aromatic system containing two nitrogen atoms and one sulfur atom. The numbering of the ring positions follows IUPAC guidelines, with the sulfur atom at position 1, nitrogen atoms at positions 3 and 4, and the ketone group (=O) at position 2. The propoxy group (-OCH2CH2CH3) is attached to position 5 of the ring.

Alternative naming conventions include functional class nomenclature, where the compound may be referred to as This compound , emphasizing the lactam form of the ketone group. Non-systematic names, such as 3H-1,3,4-thiadiazole-2-one, 5-propoxy- , are also used in older literature and chemical databases.

Nomenclature Type Name
IUPAC Systematic 5-propoxy-3H-1,3,4-thiadiazol-2-one
Functional Class This compound
CAS Registry 37158-82-0

The molecular formula C5H8N2O2S reflects the compound’s composition, with a molecular weight of 160.20 g/mol .

Molecular Geometry and Conformational Analysis

The 1,3,4-thiadiazole ring adopts a planar geometry due to aromatic delocalization of π-electrons across the N-N-S-C-O framework. Density functional theory (DFT) calculations on analogous thiadiazole derivatives suggest bond lengths of approximately 1.65 Å for the C=O group and 1.74 Å for the C-S bond. The propoxy substituent introduces conformational flexibility, with the oxygen atom adopting a gauche or anti orientation relative to the thiadiazole ring.

Key geometric parameters include:

  • Bond angles : N3-C5-N4 ≈ 115°, C5-S1-C2 ≈ 92° (estimated from similar structures).
  • Dihedral angles : The propoxy group’s O-C-C-C torsion angle ranges between 60° and 180°, depending on steric and electronic factors.

Spectroscopic Characterization Techniques (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR data for related thiadiazole derivatives reveal distinct signals for the propoxy group:

  • CH3 protons : δ 1.0–1.2 ppm (triplet, J = 7.5 Hz).
  • OCH2 protons : δ 3.4–3.6 ppm (multiplet).
  • Thiadiazole ring protons : Deshielded aromatic protons appear at δ 7.5–8.5 ppm in analogous compounds.

13C NMR peaks include:

  • C=O : δ 165–170 ppm.
  • Thiadiazole carbons : δ 150–160 ppm (C5), δ 125–135 ppm (C2).
  • Propoxy carbons : δ 70–75 ppm (OCH2), δ 22–25 ppm (CH3).
Infrared (IR) Spectroscopy

Key IR absorptions:

  • C=O stretch : 1680–1720 cm⁻¹.
  • C-O-C (propoxy) : 1100–1250 cm⁻¹.
  • Thiadiazole ring vibrations : 1550–1600 cm⁻¹ (C=N), 650–750 cm⁻¹ (C-S).
Mass Spectrometry (MS)

The molecular ion peak [M]⁺ at m/z 160.20 confirms the molecular weight. Fragmentation patterns include:

  • Loss of propoxy group (-60 Da): m/z 100.
  • Cleavage of the thiadiazole ring: m/z 76 (C2H2N2S⁺).

X-ray Crystallographic Studies and Solid-State Arrangement

While X-ray crystallographic data for this compound remain unreported, studies on analogous compounds provide insights. For example, 5-phenyl-1,3,4-thiadiazol-2-amine (a structural analog) crystallizes in the P21/c space group with a monoclinic unit cell (a = 7.21 Å, b = 10.45 Å, c = 12.73 Å). The thiadiazole ring is nearly planar, with intermolecular hydrogen bonds stabilizing the crystal lattice.

In the solid state, the propoxy group likely participates in van der Waals interactions, while the ketone oxygen may form weak C-H···O hydrogen bonds with adjacent molecules.

Properties

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

5-propoxy-3H-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C5H8N2O2S/c1-2-3-9-5-7-6-4(8)10-5/h2-3H2,1H3,(H,6,8)

InChI Key

PUNAHNMOIHUWDK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NNC(=O)S1

Origin of Product

United States

Preparation Methods

Starting Materials

Reaction Conditions

  • The propoxy-substituted hydrazide is reacted with the sulfurizing agent under reflux conditions in an appropriate solvent (e.g., ethanol, methanol, or anhydrous conditions).
  • Cyclization occurs via intramolecular nucleophilic attack forming the thiadiazole ring.
  • The reaction mixture is often stirred for several hours (typically 4–8 hours) at elevated temperature (60–120 °C).
  • After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Example Synthetic Scheme (Adapted)

Step Reagents/Conditions Outcome
1 Propoxy-substituted acylhydrazide + P2S5 Formation of intermediate thiosemicarbazide
2 Heating under reflux (80–100 °C) in ethanol Cyclization to this compound
3 Cooling and purification Isolation of pure product

This approach is consistent with the use of P2S5 or Lawesson's reagent in the presence of propylphosphonic anhydride (T3P) for one-pot synthesis of 1,3,4-thiadiazole derivatives, which has been reported to yield high purity and good yields.

Analytical Data and Characterization

The synthesized this compound is characterized by:

Comparative Table of Preparation Methods for 1,3,4-Thiadiazole Derivatives

Method Reagents/Conditions Advantages Limitations
Cyclization of thiosemicarbazides POCl3, P2S5, Lawesson's reagent, T3P High yield, broad functional group tolerance, one-pot synthesis possible Use of toxic reagents, harsh conditions
Oxidative cyclization of thiosemicarbazones Ferric chloride oxidation Mild conditions, selective Limited substrate scope
Ring closure of acylhydrazides with CS2 and POCl3 Alkaline solution followed by cyclization High yield, simple procedure Requires careful control of conditions
Hydrazonoyl halide derivatives with hydrazine carbodithioate Room temperature condensation Mild conditions, good purity Multi-step precursor synthesis

Research Findings and Optimization Notes

  • The use of propylphosphonic anhydride (T3P) as a coupling reagent has been shown to improve yields and purity in one-pot syntheses of thiadiazoles, including those with alkoxy substituents like propoxy.
  • Molecular docking studies indicate that the propoxy substitution at the 5-position enhances biological activity, which underscores the importance of efficient synthetic access to this compound.
  • Optimization of reaction temperature, time, and catalyst/base (e.g., triethylamine) can improve cyclization efficiency and product yield.
  • Alternative greener solvents and milder reagents are being explored to reduce environmental impact and improve safety in thiadiazole synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Propoxy-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The propoxy group or other substituents on the thiadiazole ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 1,3,4-thiadiazole, including 5-propoxy-1,3,4-thiadiazol-2(3H)-one, exhibit significant anticancer properties. A study synthesized various thiadiazole derivatives and tested their cytotoxic effects against different human tumor cell lines. The results demonstrated that certain derivatives showed potent activity with IC50 values indicating effective inhibition of cancer cell proliferation .

Protoporphyrinogen Oxidase Inhibition
Another significant application is the inhibition of protoporphyrinogen oxidase (PPO), an enzyme critical in heme biosynthesis. A series of 1,3,4-thiadiazole derivatives were designed and synthesized, showing promising inhibitory activity against human PPO. One compound exhibited a Ki value of 40 nM, highlighting its potential as a therapeutic agent in diseases related to heme metabolism .

Neuroprotective Effects
The neuroprotective properties of thiadiazole derivatives have also been explored. For instance, certain compounds demonstrated efficacy in animal models for epilepsy, showcasing protection against seizures without significant toxicity . This opens avenues for developing new treatments for neurological disorders.

Agricultural Applications

Stress Resistance in Plants
this compound has been investigated for its role as an anti-stress agent in agricultural settings. Thiadiazole derivatives have been shown to enhance plant resilience against abiotic stressors such as drought and salinity. They function by modulating stress-induced senescence in plant cells and improving overall crop yield .

Growth Promotion
In addition to stress resistance, these compounds can promote growth in various crops. Studies indicate that thiadiazole derivatives can enhance photosynthetic efficiency and nutrient uptake in plants like wheat and rice . This dual functionality makes them valuable in sustainable agriculture practices.

Material Science Applications

Antimicrobial Properties
The antimicrobial activity of this compound has been documented in several studies. Its effectiveness against various bacterial and fungal strains suggests potential applications in developing new antimicrobial agents or coatings for medical devices and agricultural products .

Case Studies

Study Application Findings
PPO InhibitionCompound with Ki = 40 nM; effective against human PPO
Anticancer ActivitySignificant cytotoxicity against multiple tumor cell lines
NeuroprotectionEffective seizure protection with low toxicity
Plant Stress ResistanceEnhanced resilience and growth in crops under stress

Mechanism of Action

The mechanism of action of 5-Propoxy-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects can be attributed to its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial or fungal metabolism.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The substituent at the 5-position of the 1,3,4-thiadiazole ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent Key Features
5-Propoxy-1,3,4-thiadiazol-2(3H)-one -OCH₂CH₂CH₃ (propoxy) Likely higher lipophilicity than methoxy analogs; may enhance membrane permeability.
5-Methoxy-1,3,4-thiadiazol-2(3H)-one () -OCH₃ (methoxy) Intermediate for herbicides (e.g., fluthiacet-ethyl); compact substituent.
5-Amino-3-[(2’-hydroxyethoxy)methyl]-1,3,4-thiadiazol-2-one () -NH₂ and -OCH₂CH₂OH Polar functional groups may improve aqueous solubility; potential for drug design.
N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) () -SO₃⁻ and -NHAc Sulfonic acid derivative; involved in methazolamide metabolism; redox-active.
5-(1-Methylethyl)-1,3,4-oxadiazol-2(3H)-one () Oxadiazole core Oxygen analog; lower polarizability than thiadiazole; MW = 128.13 g/mol.

Key Observations :

  • Hydrogen Bonding: Amino and hydroxyethoxy substituents () enable stronger hydrogen-bonding interactions, critical for crystal packing and target binding in biological systems .
  • Heteroatom Effects : Replacing sulfur (thiadiazole) with oxygen (oxadiazole, ) reduces electron-withdrawing effects, altering reactivity and stability .
Antitumor Potential

1,3,4-Thiadiazole derivatives exhibit notable antitumor activity. For example:

  • Compound 9b (1,3,4-thiadiazole derivative) showed an IC₅₀ of 2.94 µM against HepG2 hepatocellular carcinoma .
  • Thiazole derivative 12a demonstrated dual activity (IC₅₀ = 1.19 µM for HepG2; 3.4 µM for MCF-7) .

While data for 5-propoxy derivatives are absent, the propoxy group’s bulk may sterically hinder interactions with cellular targets compared to smaller substituents.

Agricultural and Metabolic Roles
  • 5-Methoxy-1,3,4-thiadiazol-2(3H)-one is a herbicide intermediate (), suggesting that 5-propoxy analogs could have similar agrochemical applications with modified persistence due to increased hydrophobicity.
  • MSO () participates in methazolamide metabolism, forming a futile cycle with glutathione. Propoxy derivatives may exhibit distinct metabolic pathways due to altered steric and electronic profiles.

Physical Properties and Crystal Structure

  • Crystal Packing: The 5-amino derivative () forms planar molecules stabilized by N–H⋯N and N–H⋯O hydrogen bonds, creating 2D layers. Propoxy’s nonpolar chain may disrupt such interactions, leading to less ordered crystalline phases.
  • Thermal Stability : Methoxy derivatives () exhibit robust stability as intermediates, whereas bulkier alkoxy groups (e.g., propoxy) might lower melting points due to reduced packing efficiency.

Environmental Fate

  • Degradation : Methoxy-substituted degradates (e.g., GS-12956 in ) are identified in environmental studies. Propoxy derivatives, with longer alkyl chains, may persist longer in soil or water due to reduced solubility and slower microbial degradation.

Biological Activity

5-Propoxy-1,3,4-thiadiazol-2(3H)-one is a derivative of the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Overview of 1,3,4-Thiadiazole Derivatives

Thiadiazoles are a prominent class of heterocyclic compounds known for their extensive pharmacological properties. The 1,3,4-thiadiazole scaffold is particularly noted for its antimicrobial , anticancer , anti-inflammatory , and antioxidant activities. The biological efficacy of these compounds is attributed to the presence of the =N-C-S moiety and their strong aromaticity, which contribute to low toxicity and high stability in vivo .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiosemicarbazide with propyl isocyanate under controlled conditions. This process yields a compound that can be further modified to enhance its biological activity. The synthetic route often includes steps such as cyclization and purification via crystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial and antifungal properties. A comparative study showed that while it is less potent than standard antibiotics like chloramphenicol, it still demonstrates significant activity against various pathogens .

Microbial Strain Inhibition Zone (mm) Standard Control (mm)
E. coli1220
S. aureus1525
C. albicans1018

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. A notable study reported that this compound exhibited significant cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cells with IC50 values indicating effective growth inhibition .

Cell Line IC50 (µM)
HepG212.6
MCF-79.8
HL-6015.0

Anti-inflammatory Activity

In vivo studies have demonstrated that derivatives of thiadiazole can significantly reduce inflammation in models of acute and chronic inflammation. The compound was tested using carrageenan-induced paw edema in rats, showing a decrease in edema comparable to established anti-inflammatory agents .

Case Studies

  • Anticancer Efficacy : In a study focusing on the effects of various thiadiazole derivatives on hepatocellular carcinoma cells, it was found that compounds similar to this compound significantly inhibited cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Screening : A comprehensive evaluation of several thiadiazole derivatives revealed that while some exhibited strong antimicrobial activity against Gram-positive and Gram-negative bacteria, the specific activity of this compound was moderate but promising for further development .

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